molecular formula C8H5F4NO B1289559 1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone CAS No. 1448858-55-6

1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone

Cat. No. B1289559
CAS RN: 1448858-55-6
M. Wt: 207.12 g/mol
InChI Key: SUKJQJUGDUYPQO-UHFFFAOYSA-N
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Description

The compound "1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone" is a fluorinated aromatic compound that serves as a precursor or building block in the synthesis of various fluorinated polyimides. These polyimides are of significant interest due to their potential applications in areas requiring materials with low dielectric constants, high thermal stability, and good mechanical properties. The presence of fluorine atoms in the molecular structure is known to impart these desirable properties to the resulting polymers.

Synthesis Analysis

The synthesis of related fluorinated aromatic diamines, which are structurally similar to "1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone," involves simple procedures that lead to the formation of novel monomers. These monomers are then used to prepare a series of fluorinated polyimides. For instance, the synthesis of 1,1′-bis(4-aminophenyl)-1-(3-trifluoromethylphenyl)-2,2,2-trifluoroethane (6FDAM) is achieved through a straightforward process and is subsequently reacted with commercial aromatic dianhydrides to produce polyimides with excellent solubility and thermal properties . Similarly, the monomer 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane (9FTPBA) is synthesized by coupling a trifluoromethyl-substituted acetophenone with 4-nitrophenyl phenyl ether, followed by reduction to yield the diamine .

Molecular Structure Analysis

The molecular structure of fluorinated compounds, such as those mentioned in the provided papers, is characterized by the presence of trifluoromethyl groups and ether linkages. These structural features contribute to the solubility and thermal stability of the resulting polyimides. The trifluoromethyl groups are known to lower the dielectric constant and water uptake of the polymers, making them suitable for electronic applications .

Chemical Reactions Analysis

The fluorinated aromatic diamines synthesized in these studies undergo chemical reactions with various aromatic dianhydrides to form polyimides. The process typically involves a two-stage synthesis with thermal or chemical imidization of poly(amic acid) films. The resulting polyimides exhibit good solubility in polar organic solvents and can form transparent, low-colored, and tough films .

Physical and Chemical Properties Analysis

The fluorinated polyimides derived from these monomers display a range of desirable physical and chemical properties. They have low moisture adsorption, low dielectric constants, high dielectric strength, and good optical transparency with UV-visible cutoff wavelengths indicating potential for optoelectronic applications . The thermal stability is evidenced by high glass transition temperatures and decomposition temperatures, ensuring the material's integrity in high-temperature environments . Additionally, the mechanical properties such as tensile strength, modulus, and elongation at breakage are also noteworthy, suggesting their suitability for structural applications .

properties

IUPAC Name

1-(2-amino-3-fluorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO/c9-5-3-1-2-4(6(5)13)7(14)8(10,11)12/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKJQJUGDUYPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201226663
Record name 1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201226663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone

CAS RN

1448858-55-6
Record name 1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448858-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201226663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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